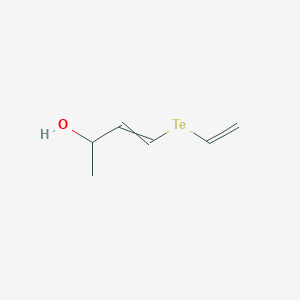
4-(Ethenyltellanyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethenyltellanyl)but-3-en-2-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyltellanyl)but-3-en-2-ol typically involves the reaction of tellurium-containing reagents with butenol derivatives. One common method is the reaction of tellurium tetrachloride with 3-buten-2-ol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethenyltellanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tellurium atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction can produce tellurium hydrides.
Aplicaciones Científicas De Investigación
4-(Ethenyltellanyl)but-3-en-2-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which 4-(Ethenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound may generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbut-3-en-2-ol: Similar structure but with a phenyl group instead of a tellurium atom.
3-Buten-2-ol: Lacks the tellurium atom, making it less reactive in certain chemical reactions.
4-(Methylthio)but-3-en-2-ol: Contains a sulfur atom instead of tellurium, leading to different chemical properties.
Uniqueness
4-(Ethenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity not observed in similar compounds with sulfur or carbon atoms.
Propiedades
Número CAS |
85035-69-4 |
|---|---|
Fórmula molecular |
C6H10OTe |
Peso molecular |
225.7 g/mol |
Nombre IUPAC |
4-ethenyltellanylbut-3-en-2-ol |
InChI |
InChI=1S/C6H10OTe/c1-3-8-5-4-6(2)7/h3-7H,1H2,2H3 |
Clave InChI |
CVSBSJLEBLARQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C[Te]C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
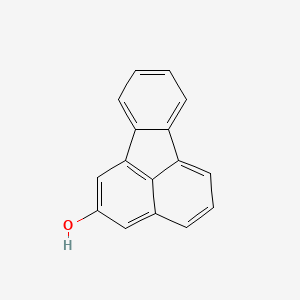
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
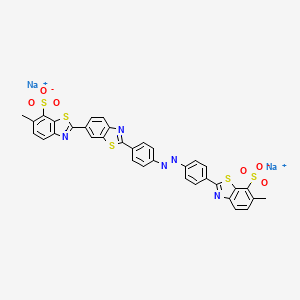
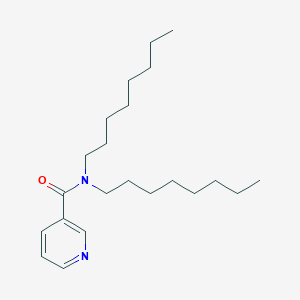
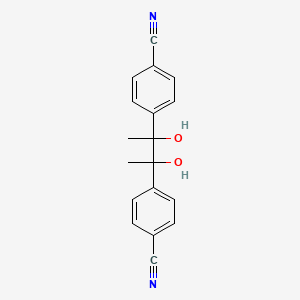
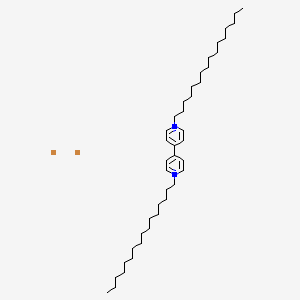

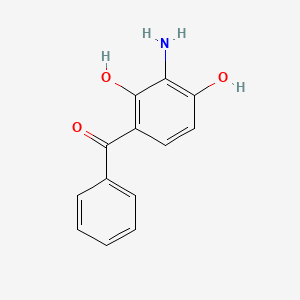

![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
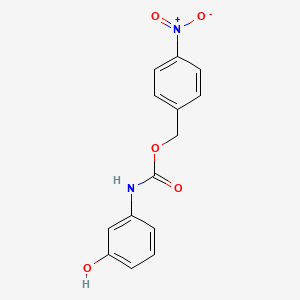
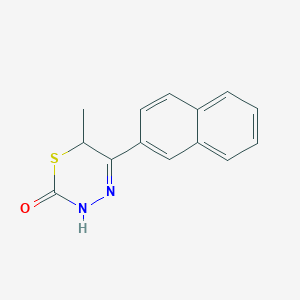
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
